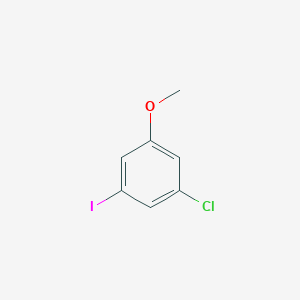

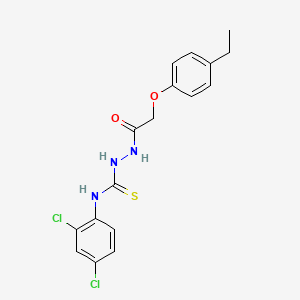

![molecular formula C20H18N2O2S B2487847 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312605-37-1](/img/structure/B2487847.png)

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar thiazole-containing benzamides involves strategic organic synthesis techniques, including base-catalyzed cyclization of corresponding thioureas with acetophenone in the presence of bromine or direct cyclization using microwave irradiation in a solvent-free medium for efficiency and cleaner yield. For instance, Saeed et al. (2009) demonstrated the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides through a base-catalyzed direct cyclization of corresponding 1-tolyl-3-aryl thioureas with 2-bromoacetone, showcasing a faster and more efficient method compared to traditional synthesis approaches (Saeed, 2009).

Molecular Structure Analysis

The molecular structure of thiazole-containing benzamides, like our compound of interest, is characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods provide insights into the compound's crystal structure, molecular conformation, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential biological activities. For example, Claramunt et al. (2007) conducted a detailed study on 2-(2,4-dimethylphenyl)-2H-benzotriazole, revealing molecular conformation and interactions through NMR and X-ray diffraction analysis (Claramunt et al., 2007).

Chemical Reactions and Properties

Thiazole-containing compounds like "4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide" participate in various chemical reactions, contributing to their diverse chemical properties. These properties can be modified or exploited for different applications, excluding those related to drug use and dosage as specified. The reactions typically involve modifications at the thiazole moiety or the benzamide part, impacting their reactivity and chemical stability.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are essential for their application in material science and pharmacology. These properties are determined using analytical and physical chemistry techniques, providing a foundation for understanding the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various substrates, are crucial for the compound's potential applications in chemical syntheses and biological systems. Studies on related compounds have shown that the presence of the thiazole ring and benzamide moiety contributes to significant biological activities, which are evaluated through various biochemical assays.

Scientific Research Applications

Analytical Method Development

- Karlsson et al. (1974) developed a specific gas-chromatographic method using 4-amino-N-(2-piperidinoethyl)benzamide as an internal standard for determining N-acetylprocaine amide in plasma and urine. This research is fundamental in understanding the metabolism and pharmacokinetics of related compounds, including 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Karlsson et al., 1974).

Synthetic Chemistry and Chemical Biology

- Petrov and Androsov (2013) highlighted the synthesis and chemical transformations of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles, demonstrating the versatile synthetic potential of these compounds in generating various heterocyclic compounds like 1-benzofurans and indoles. This study underscores the significance of structural diversity and synthetic adaptability, which is crucial for the development of molecules like 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Petrov & Androsov, 2013).

Bioactive Compound Synthesis

- Raut et al. (2020) conducted research on benzofused thiazole derivatives, evaluating their in vitro antioxidant and anti-inflammatory activities. The study's findings suggest that certain synthesized benzofused thiazole derivatives exhibit distinct anti-inflammatory and antioxidant properties. This insight contributes to understanding the therapeutic potential of structurally related compounds, including 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Raut et al., 2020).

Biological Impact and Pharmacological Activities

- Erbin (2013) studied the effects of benzothiazole derivatives on antioxidating activities in mice with a high-fat diet, providing insights into the biological impact and potential therapeutic applications of benzothiazole derivatives, closely related to the chemical structure of 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (Erbin, 2013).

Advanced Therapeutic Investigations

- Hauschild et al. (2006) discussed MS-275, a benzamide series inhibitor, demonstrating its tolerance and potential in stabilizing tumors in metastatic melanoma. This research is pivotal in understanding the role of benzamide derivatives, which share a structural motif with 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide, in advanced therapeutic settings (Hauschild et al., 2006).

properties

IUPAC Name |

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-12-4-9-17(13(2)10-12)18-11-25-20(21-18)22-19(24)16-7-5-15(6-8-16)14(3)23/h4-11H,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEZONNBNOIMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

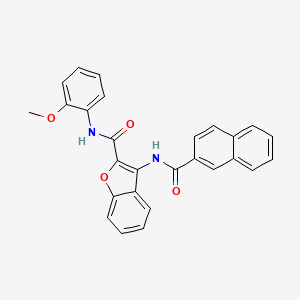

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)

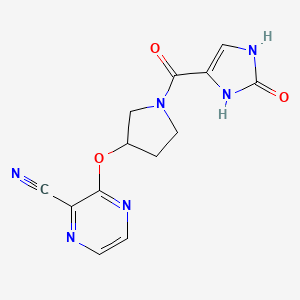

![N-(benzo[d][1,3]dioxol-5-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2487770.png)

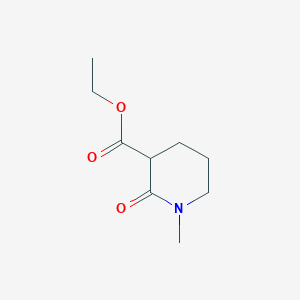

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)

![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)